molecular formula C4H5ClN4 B043786 5-Chloro-4-hydrazinylpyrimidine CAS No. 122082-97-7

5-Chloro-4-hydrazinylpyrimidine

Cat. No. B043786
M. Wt: 144.56 g/mol
InChI Key: WVOCESQYFAIUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrogen-containing derivatives of pyrimidine compounds, such as 5-Chloro-4-hydrazinylpyrimidine, often involves the reaction of chlorinated or hydrazinylated pyrimidine derivatives with amines or carbonyl compounds. Techniques such as IR spectroscopy and mass spectrometry confirm their structures (Sedova, Shkurko, & Nekhoroshev, 2002). Additionally, reactions with hydrazine derivatives can lead to various substituted pyrimidine compounds, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Machoń & Długosz, 1976).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-Chloro-4-hydrazinylpyrimidine, is often studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These techniques provide insights into the vibrational and electronic properties of the compounds, as well as their geometric parameters, which are crucial for understanding their chemical reactivity and potential applications (Aayisha et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, leading to a wide range of heterocyclic compounds. For example, hydrazinolysis reactions of pyrimidine derivatives yield triazoles and other nitrogen-rich heterocycles, showcasing the reactivity of the hydrazine group in pyrimidine chemistry (Dickinson & Jacobsen, 1975).

Physical Properties Analysis

The physical properties of 5-Chloro-4-hydrazinylpyrimidine and related compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. X-ray crystallography, for instance, helps elucidate the crystalline structures of these compounds, providing valuable information on their stability, molecular packing, and intermolecular interactions (Vasconcelos et al., 2006).

Scientific Research Applications

Overview

While specific studies directly addressing 5-Chloro-4-hydrazinylpyrimidine are not readily available, insights can be drawn from research on closely related compounds and their applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The scientific interest in pyrimidine derivatives, such as 5-Chloro-4-hydrazinylpyrimidine, largely stems from their potential as therapeutic agents and their roles in drug development processes.

Medicinal Chemistry and Drug Synthesis

Pyrimidine derivatives, including compounds similar to 5-Chloro-4-hydrazinylpyrimidine, are fundamental in medicinal chemistry due to their wide range of biological activities. For instance, the review by Parmar, Vala, and Patel (2023) highlights the significance of the pyranopyrimidine core in medicinal and pharmaceutical industries. This core is pivotal for its synthetic applications and bioavailability, demonstrating the compound's relevance in drug discovery and development processes (Parmar, Vala, & Patel, 2023).

Anticancer Research

A significant area of application for pyrimidine derivatives relates to anticancer research. Compounds like S-1, which is a prodrug of 5-fluorouracil (5-FU) containing a pyrimidine derivative component, have been extensively studied for their efficacy in treating various cancers. For example, studies on S-1 demonstrate its effectiveness against colorectal and gastric cancers, highlighting the therapeutic potential of pyrimidine derivatives in oncology. S-1's development aimed at improving therapeutic efficacy and tolerability, indicating the broader relevance of pyrimidine derivatives in enhancing cancer treatment options (Miyamoto, Sakamoto, Yoshida, & Baba, 2014); (Maehara, 2003).

Pharmacogenetics and Personalized Medicine

The role of pharmacogenetics in determining the efficacy and toxicity of fluoropyrimidines, such as capecitabine and 5-FU, underscores the importance of understanding individual genetic variations in drug metabolism. Research in this area can lead to more personalized and effective treatments, minimizing adverse effects and optimizing therapeutic outcomes. The study of genetic determinants related to the metabolism of fluoropyrimidines and their prodrugs is crucial for personalized medicine, indicating the potential for compounds like 5-Chloro-4-hydrazinylpyrimidine to contribute to tailored cancer therapies (Gmeiner, 2006).

Safety And Hazards

The safety information for 5-Chloro-4-hydrazinylpyrimidine includes the following hazard statements: H302-H312-H3321. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P5011.


properties

IUPAC Name

(5-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOCESQYFAIUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-hydrazinylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.